![molecular formula C19H18F3NO3S B2534485 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034514-94-6](/img/structure/B2534485.png)
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone
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Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TFMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Synthesis and Characterization Techniques
A variety of synthesis and characterization techniques are utilized in the development and study of complex organic compounds. For instance, the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties showcases a method for creating compounds with potential therapeutic applications (Largeron & Fleury, 1998). Similarly, microwave- and ultrasound-assisted semisynthesis provides a rapid approach to synthesizing methoxylated propiophenones, demonstrating the efficiency of modern synthesis techniques (Joshi, Sharma, & Sinha, 2005).
Biological Activities and Applications
The study of compounds' biological activities is crucial for drug development and understanding molecular interactions within biological systems. For example, benzophenone tagged thiazolidinone analogs have been synthesized and evaluated for their xanthine oxidase inhibition and antioxidant properties, which are relevant for treating conditions like gout or oxidative stress-related diseases (Lakshmi Ranganatha et al., 2014). Additionally, the discovery of triazolothiadiazine derivatives with in vitro anticoronavirus and antitumoral activity highlights the potential of novel compounds in addressing infectious diseases and cancer (Jilloju et al., 2021).
Chemical Structure and Mechanistic Insights
Deep understanding of a compound's chemical structure and its interactions at the molecular level can lead to the discovery of new therapeutic agents. Studies involving the structural characterization, DFT, and docking studies of thiazolyl and thiophenyl methanone compounds provide valuable insights into their antibacterial activities and interaction mechanisms with biological targets (Shahana & Yardily, 2020).
properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)16-8-4-7-15(13-16)18(24)23-10-9-17(27(25,26)12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVNWBVTSDILKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone |
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